(S)-N-Desethyloxybutynin

概述

描述

(S)-N-Desethyloxybutynin is a chemical compound that is a derivative of oxybutynin. It is known for its pharmacological properties, particularly in the treatment of overactive bladder. The compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This specific arrangement can significantly influence its biological activity and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desethyloxybutynin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Alkylation: The initial step involves the alkylation of a suitable precursor with an appropriate alkylating agent.

Hydrolysis: The alkylated product is then subjected to hydrolysis under acidic or basic conditions to yield the desired intermediate.

Resolution: The intermediate is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

Final Conversion: The resolved enantiomer is then converted into this compound through a series of chemical reactions, including reduction and esterification.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(S)-N-Desethyloxybutynin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Pharmacological Properties

(S)-N-Desethyloxybutynin exhibits high affinity for muscarinic receptors, particularly the M3 subtype, which are crucial in regulating bladder function. This compound is thought to be responsible for some of the side effects associated with oxybutynin, such as dry mouth, due to its interaction with muscarinic receptors located in the salivary glands .

Therapeutic Implications

- Bladder Control :

-

Side Effect Profile :

- The metabolite's role in side effects has led to research focused on minimizing adverse reactions while maintaining therapeutic effectiveness. Studies suggest that formulations with controlled release or alternative administration routes can reduce peak concentrations of this compound, potentially lowering side effects while preserving efficacy .

-

Drug Formulations :

- Novel drug delivery systems, including transdermal patches and intravesical solutions, have been developed to optimize the pharmacokinetics of oxybutynin and its metabolites. These formulations aim to enhance patient compliance by reducing dosing frequency and minimizing side effects associated with oral administration .

Case Study 1: Pharmacokinetic Modeling

A pharmacokinetic study involving healthy adults demonstrated that intravesical administration of (R)-oxybutynin resulted in significantly lower and less variable concentrations of this compound compared to oral administration. This suggests that alternative routes may improve tolerability without compromising therapeutic outcomes .

Case Study 2: Stereoselectivity in Drug Metabolism

Research has shown that the metabolism of oxybutynin to this compound is stereoselective, with differences in elimination rates between the enantiomers. This stereoselectivity can influence the overall efficacy and safety profile of oxybutynin therapy, highlighting the importance of considering enantiomer-specific pharmacokinetics in clinical practice .

Data Table: Pharmacokinetic Parameters

| Parameter | Oxybutynin (R) | Oxybutynin (S) | N-Desethyloxybutynin (R) | N-Desethyloxybutynin (S) |

|---|---|---|---|---|

| Mean AUC Ratio | 0.7:1 | 1:1 | 0.9:1 | 1.5:1 |

| Peak Plasma Concentration (ng/ml) | <8 | <8 | <8 | <8 |

| Bioavailability (Oral) | 7% | 10%-22% | Not specified | Not specified |

作用机制

The mechanism of action of (S)-N-Desethyloxybutynin involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions. This results in reduced bladder activity and alleviation of symptoms associated with overactive bladder. The compound’s specific enantiomeric form enhances its selectivity and potency in targeting these receptors.

相似化合物的比较

Similar Compounds

Oxybutynin: The parent compound from which (S)-N-Desethyloxybutynin is derived.

Tolterodine: Another muscarinic receptor antagonist used in the treatment of overactive bladder.

Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.

Uniqueness

This compound is unique due to its specific enantiomeric form, which enhances its selectivity and potency. This distinguishes it from other similar compounds, which may not have the same level of specificity or efficacy in targeting muscarinic receptors.

生物活性

(S)-N-Desethyloxybutynin is a chiral compound derived from oxybutynin, primarily recognized for its pharmacological applications in treating overactive bladder (OAB). This article delves into its biological activity, mechanisms of action, and comparative efficacy with related compounds, supported by research findings and data tables.

Overview of this compound

This compound is an enantiomer that exhibits specific interactions with muscarinic receptors in the bladder. Its unique three-dimensional structure allows for enhanced selectivity and potency compared to its counterparts. The compound plays a crucial role in inhibiting acetylcholine's action, thereby reducing bladder contractions associated with OAB symptoms .

The primary mechanism through which this compound exerts its effects involves:

- Muscarinic Receptor Interaction : It binds selectively to muscarinic receptors (M3 subtype) in the bladder, inhibiting the contraction induced by acetylcholine.

- Anticholinergic Effects : By blocking these receptors, it alleviates symptoms of urgency and frequency associated with overactive bladder conditions .

Comparative Biological Activity

To understand the biological activity of this compound in relation to other compounds, a comparison table is presented below:

| Compound | Mechanism of Action | Potency (AUC Ratio) | Clinical Use |

|---|---|---|---|

| This compound | Muscarinic receptor antagonist | 1.5:1 vs (R)-isomer | Overactive bladder treatment |

| Oxybutynin | Non-selective muscarinic antagonist | 0.6:1 vs (S)-isomer | Overactive bladder treatment |

| Tolterodine | Selective M3 receptor antagonist | N/A | Overactive bladder treatment |

| Solifenacin | Selective M3 receptor antagonist | N/A | Overactive bladder treatment |

Pharmacokinetics and Efficacy Studies

- Pharmacokinetic Profiles : Studies indicate that the mean Area Under Curve (AUC) for this compound is approximately 1.5 times greater than its (R)-isomer, suggesting enhanced bioavailability and efficacy in clinical settings .

- Clinical Trials : In clinical settings, patients receiving this compound reported fewer episodes of incontinence compared to those treated with oxybutynin. This was measured through urinary diaries over multiple days, indicating a significant therapeutic advantage .

- Safety and Tolerability : Adverse events associated with this compound are generally mild and comparable to those seen with other anticholinergic agents. Common side effects include dry mouth and constipation, which are typical for this class of medications .

Case Studies

Case Study 1 : A cohort study involving elderly patients with dementia demonstrated that treatment with this compound resulted in a significant reduction in urinary incontinence episodes without exacerbating cognitive decline, highlighting its favorable profile in vulnerable populations .

Case Study 2 : Another study focused on patients with chronic urinary symptoms showed that after 12 weeks of treatment with this compound, there was a notable improvement in patient-reported outcomes related to quality of life and symptom relief compared to baseline measurements .

属性

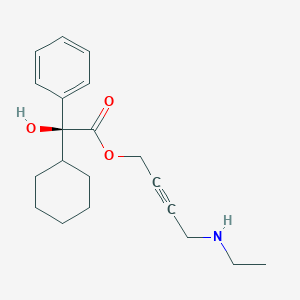

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIBJKHIKIIGPR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181646-98-0 | |

| Record name | N-Desethyloxybutynin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYLOXYBUTYNIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。